REACTION_SMILES
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[CH3:1][c:2]1[c:3]([N:13]=[N:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[c:4]([CH3:12])[cH:5][c:6]([O:8][CH2:9][CH2:10][CH3:11])[cH:7]1.[OH2:21]>>[CH3:1][c:2]1[c:3]([NH2:13])[c:4]([CH3:12])[cH:5][c:6]([O:8][CH2:9][CH2:10][CH3:11])[cH:7]1
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Name
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CCCOc1cc(C)c(N=Nc2ccccc2)c(C)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCOc1cc(C)c(N=Nc2ccccc2)c(C)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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CCCOc1cc(C)c(N)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |